

O-(m-(trifluoromethyl)benzyl)hydroxylamine hydrochloride chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride

Cat. No.: B094064

[Get Quote](#)

An In-Depth Technical Guide to O-(m-(trifluoromethyl)benzyl)hydroxylamine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

O-(m-(trifluoromethyl)benzyl)hydroxylamine hydrochloride is a specialized chemical reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug discovery. Its unique molecular architecture, combining a reactive oxyamine functional group with a metabolically robust m-trifluoromethylbenzyl moiety, makes it a versatile building block. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing and lipophilic substituent, profoundly influences the reactivity of the hydroxylamine and imparts desirable pharmacokinetic properties to derivative molecules. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, key applications, analytical characterization, and essential safety protocols, designed for professionals engaged in advanced chemical research and development.

Physicochemical Properties and Structural Analysis

The utility of O-(m-(trifluoromethyl)benzyl)hydroxylamine hydrochloride stems directly from its structure. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, rendering it a convenient solid for laboratory use. The core reactivity lies in the -ONH₂ group, a potent nucleophile ideal for forming stable oxime linkages. The meta-positioned CF₃

group on the benzyl ring is critical; it increases the lipophilicity of the fragment and provides a block to oxidative metabolism at that site, a common strategy in drug design to enhance bioavailability and half-life.

Table 1: Physicochemical Properties

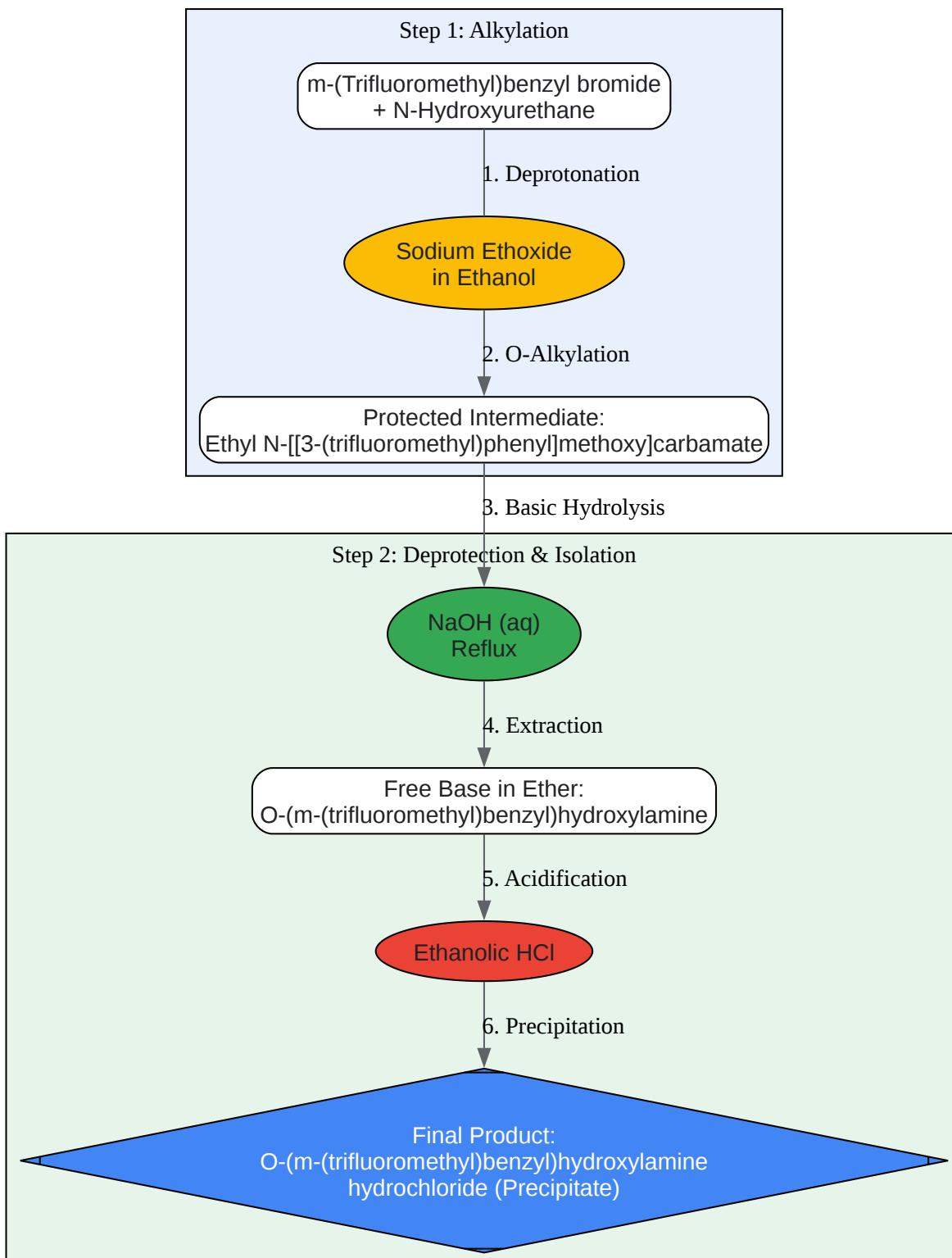
Property	Value	Source(s)
IUPAC Name	1-[(aminoxy)methyl]-3-(trifluoromethyl)benzene hydrochloride	[1]
CAS Number	15256-07-2	[2]
Molecular Formula	C8H9ClF3NO	[1]
Molecular Weight	227.61 g/mol	[2]
Appearance	Off-white to white solid/powder	[3]
Melting Point	160-170 °C	[2]
Purity	≥95% (typical commercial grade)	[2]

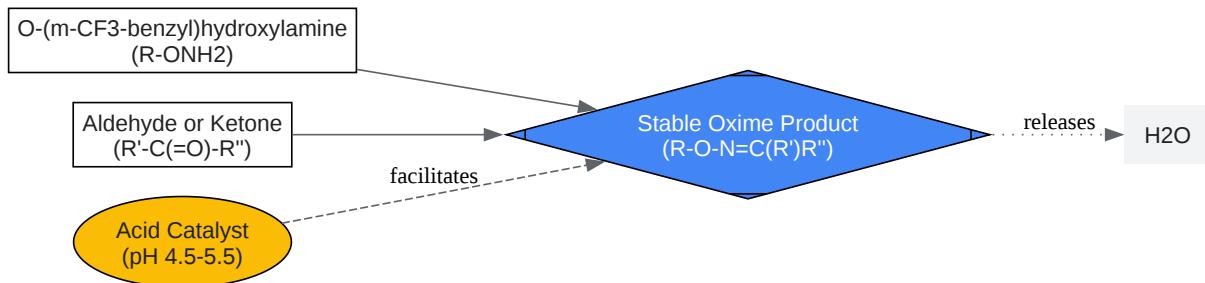
| Solubility | Soluble in water [\[3\]](#) |

Synthesis and Purification

The preparation of O-substituted hydroxylamines is a cornerstone of synthetic chemistry. A reliable and scalable method involves the O-alkylation of a protected hydroxylamine followed by deprotection. The following protocol is adapted from established methods for synthesizing O-benzyl hydroxylammonium salts, chosen for its high chemo- and regio-selectivity and straightforward purification.[\[4\]](#)

Causality in Experimental Design


The choice of N-hydroxyurethane as the hydroxylamine source is strategic. The urethane group serves as an effective protecting group, preventing undesired N-alkylation. Alkylation occurs selectively on the more nucleophilic oxygen atom. Subsequent deprotection via basic


hydrolysis is efficient and yields the desired product cleanly after acidification.^[4] Diethyl ether is used for extraction due to its ability to effectively solubilize the free base while leaving inorganic salts in the aqueous phase. The final product is precipitated as the hydrochloride salt to ensure stability and ease of handling.^[4]

Experimental Protocol: One-Pot Synthesis

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxyurethane (1 equivalent) in absolute ethanol.
- Base Addition: Add sodium ethoxide (1 equivalent) to the solution and stir at room temperature to form the sodium salt of N-hydroxyurethane.
- Alkylation: Add m-(trifluoromethyl)benzyl halide (e.g., bromide) (1 equivalent) dropwise, ensuring the reaction temperature does not exceed 30 °C. Stir the mixture for 8-10 hours at room temperature until TLC analysis indicates consumption of the starting material.
- Deprotection (Hydrolysis): Add an aqueous solution of sodium hydroxide (e.g., 2M solution, 2 equivalents) to the reaction mixture and heat under reflux for 2 hours.
- Workup & Extraction: Remove ethanol by rotary evaporation. Cool the aqueous residue and extract it with diethyl ether (3 x volume). The desired O-alkylated hydroxylamine (free base) will move to the organic layer.
- Salt Formation & Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and then add a 5N solution of ethanolic HCl dropwise until precipitation ceases.
- Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield pure O-(m-(trifluoromethyl)benzyl)hydroxylamine hydrochloride.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed oxime formation workflow.

B. Pharmaceutical Scaffolding and Drug Design

The *m*-trifluoromethylbenzyl fragment is a privileged scaffold in medicinal chemistry. Its incorporation into a drug candidate can significantly improve its pharmacological profile.

- Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position on a lead compound can block degradation pathways.
- Lipophilicity & Permeability: The CF₃ group substantially increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
- Receptor Binding: The strong dipole moment and unique steric profile of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, fluorine-bond) within a target protein's binding pocket, thereby increasing potency.

This reagent is a key intermediate in the synthesis of various biologically active molecules, including anti-cancer and anti-viral agents, where these properties are highly desirable. [5][6]

Analytical Characterization

Rigorous analytical confirmation is essential for validating the identity and purity of the synthesized or purchased material. The following data are characteristic of the title compound.

Table 2: Summary of Expected Spectroscopic Data

Technique	Expected Result	Interpretation
¹ H NMR	$\delta \sim 5.1$ ppm (s, 2H), $\delta \sim 7.5$ -7.8 ppm (m, 4H), $\delta \sim 11$ -12 ppm (br s, 3H)	Singlet corresponds to the benzylic -CH₂- protons . Multiplet corresponds to the aromatic protons . Broad singlet is the exchangeable -NH₃⁺ protons .
¹³ C NMR	$\delta \sim 75$ ppm (-CH ₂), $\delta \sim 123$ -135 ppm (aromatic carbons), $\delta \sim 124$ ppm (q, -CF ₃)	Shows the key carbon environments. The CF ₃ carbon appears as a quartet due to C-F coupling.
¹⁹ F NMR	$\delta \sim -63$ ppm (s, 3F)	A single peak characteristic of a CF ₃ group attached to an aromatic ring, providing definitive evidence of fluorination.
IR Spectroscopy	~ 2800 - 3200 cm ⁻¹ (broad, N-H stretch), ~ 1600 cm ⁻¹ (C=C aromatic), ~ 1100 - 1350 cm ⁻¹ (strong, C-F stretch)	Confirms the presence of the ammonium, aromatic, and trifluoromethyl functional groups.

| Mass Spec (ESI+) | m/z = 192.06 [M+H]⁺ | Corresponds to the mass of the free base (C₈H₈F₃NO). The hydrochloride is not observed. |

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound is classified as a hazardous substance. [7] Table 3: Hazard Identification and Safety Precautions

Hazard Category	Description	Recommended Precaution
Skin Irritation	Causes skin irritation (Category 2). [7]	Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. [3]
Eye Irritation	Causes serious eye irritation (Category 2). [3][7]	Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes. [7]
Inhalation	May cause respiratory irritation. [3]	Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. [7]

| Ingestion | May be harmful if swallowed. | Do not ingest. If swallowed, seek immediate medical attention. [7]|

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3] The material is hygroscopic and should be protected from moisture.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]

Conclusion

O-(m-(trifluoromethyl)benzyl)hydroxylamine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in chemistry and medicine. Its value lies in the strategic combination of a stable, handleable salt form, a highly specific reactive handle for bioconjugation, and a pharmaceutically relevant structural motif. For researchers aiming to create robust molecular conjugates or design next-generation therapeutics with enhanced properties, a thorough understanding of this reagent's properties, synthesis, and applications is essential for success.

References

- Fisher Scientific. (2025). Safety Data Sheet: o-Benzylhydroxylamine hydrochloride.

- Thermo Fisher Scientific. (2009). Safety Data Sheet: o-Benzylhydroxylamine hydrochloride. Retrieved from Thermo Fisher Scientific SDS portal.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet: O-Benzylhydroxylamine hydrochloride.
- Sigma-Aldrich. (2014). Safety Data Sheet: O-Benzylhydroxylamine hydrochloride.
- P&S Group. (n.d.). Product Information: O-[3-(Trifluoromethyl)benzyl]hydroxylamine hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of O-[2-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride in Modern Organic Synthesis.
- PubChem. (n.d.). O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. National Center for Biotechnology Information.
- Emami, S., & Foroumadi, A. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 7(5), S225–S227.
- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use.
- da Silva, E. L., et al. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Chemical Communications. Supplementary Material.
- MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes.
- Fieser, L. F., & Fieser, M. (n.d.). O-Benzylhydroxylamine Hydrochloride. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product List.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pschemicals.com [pschemicals.com]
- 2. 15256-07-2 Cas No. | O-[3-(Trifluoromethyl)benzyl]hydroxylamine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. arabjchem.org [arabjchem.org]

- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [O-(m-(trifluoromethyl)benzyl)hydroxylamine hydrochloride chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094064#o-m-trifluoromethyl-benzyl-hydroxylamine-hydrochloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com